molecular formula C14H11F3N4O B10897462 2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B10897462
M. Wt: 308.26 g/mol
InChI Key: LOXKPTLZBPDKEN-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with dimethyl groups and an oxadiazole ring substituted with a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-1H-pyrazol-4-yl)-quinoline-4-yl
  • 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine

Uniqueness

Compared to similar compounds, 2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole stands out due to its trifluoromethylphenyl substitution, which imparts unique chemical and biological properties. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H11F3N4O

Molecular Weight

308.26 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H11F3N4O/c1-8-11(7-21(2)20-8)13-19-18-12(22-13)9-4-3-5-10(6-9)14(15,16)17/h3-7H,1-2H3

InChI Key

LOXKPTLZBPDKEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN=C(O2)C3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

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